molecular formula C7H10BrF3O3S B13250365 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione

Cat. No.: B13250365
M. Wt: 311.12 g/mol
InChI Key: DHJZGHQIXFVJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is a complex organic compound characterized by the presence of bromine, trifluoropropyl, and thiolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione typically involves multiple steps. One common method involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanol with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted thiolane compounds.

Scientific Research Applications

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and trifluoropropyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is unique due to its combination of bromine, trifluoropropyl, and thiolane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10BrF3O3S

Molecular Weight

311.12 g/mol

IUPAC Name

3-bromo-4-(1,1,1-trifluoropropan-2-yloxy)thiolane 1,1-dioxide

InChI

InChI=1S/C7H10BrF3O3S/c1-4(7(9,10)11)14-6-3-15(12,13)2-5(6)8/h4-6H,2-3H2,1H3

InChI Key

DHJZGHQIXFVJGO-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1CS(=O)(=O)CC1Br

Origin of Product

United States

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